
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the reaction of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 2-(azidomethyl)-5-methylmorpholine-4-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in various organic reactions .
Biology
In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into peptides and proteins. Its reactivity makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to synthesize analogs of bioactive compounds, aiding in the development of new drugs and therapeutic agents .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in both synthetic and biological applications to introduce specific functional groups or to modify existing structures .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring.
tert-Butyl 2-bromoacetate: Another related compound used in the synthesis of various organic molecules.
Uniqueness
tert-Butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of both a bromomethyl group and a morpholine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H20BrNO3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
OBJOQVLWWLTNLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(CN1C(=O)OC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


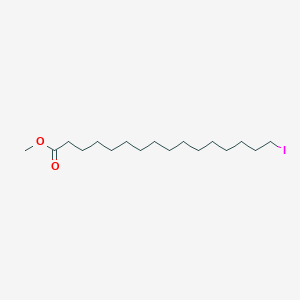
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)

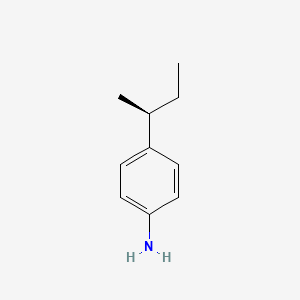
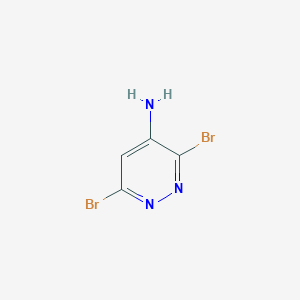
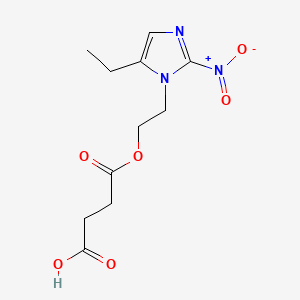

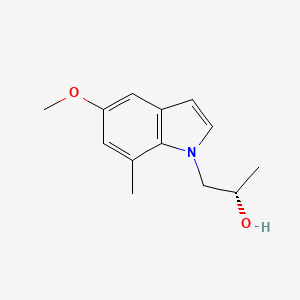


![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)

